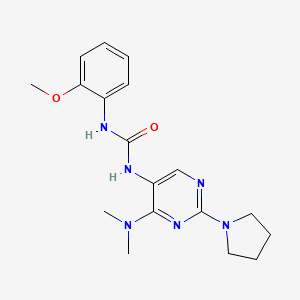

1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea

Description

1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea is a synthetic small molecule featuring a pyrimidine core substituted with dimethylamino and pyrrolidinyl groups at positions 4 and 2, respectively. The urea linker connects this heterocyclic system to a 2-methoxyphenyl group. The dimethylamino and pyrrolidinyl groups may enhance solubility and conformational flexibility, while the 2-methoxyphenyl substituent provides steric and electronic specificity for target binding.

Properties

IUPAC Name |

1-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O2/c1-23(2)16-14(12-19-17(22-16)24-10-6-7-11-24)21-18(25)20-13-8-4-5-9-15(13)26-3/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H2,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPSBEOHARNKFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2OC)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrimidine ring, a dimethylamino group, and a methoxyphenyl moiety. Its molecular formula is CHNO, with a molecular weight of approximately 331.4 g/mol. The specific arrangement of these functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The dimethylamino group enhances binding affinity, while the pyrrolidinyl and methoxyphenyl groups may influence solubility and stability.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those associated with chronic myeloid leukemia (CML) and other malignancies.

Case Study: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry reported that the compound showed IC values ranging from 0.5 to 3 µM against several cancer cell lines, indicating potent activity compared to standard chemotherapeutics .

| Cell Line | IC (µM) |

|---|---|

| K562 (CML) | 1.2 |

| HL-60 (Acute Myeloid Leukemia) | 0.8 |

| MCF-7 (Breast Cancer) | 2.5 |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness was evaluated using minimum inhibitory concentration (MIC) assays.

Table: Antimicrobial Activity

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

In a study focusing on pyrimidine derivatives, it was noted that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Its metabolic pathways involve cytochrome P450 enzymes, which may influence its therapeutic window and potential drug interactions.

Toxicity Profile

Preliminary toxicity assessments indicate that the compound has a manageable safety profile at therapeutic doses. Further studies are required to fully elucidate its toxicological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: The target compound’s 2-methoxyphenyl group (electron-donating) contrasts with electron-withdrawing groups (e.g., chloro, fluoro) in ’s analog, which may alter binding affinity and metabolic stability . Pyrrolidinyl vs.

Biological Activity :

- M64’s FAK activation suggests the target compound could share similar mechanisms due to urea’s hinge-binding capability in kinase inhibition . However, substituent differences (e.g., trifluoromethyl in M64 vs. methoxy in the target) may influence potency and selectivity.

Physicochemical Properties (Inferred)

Table 2: Estimated Properties Based on Structural Analogues

*LogP values estimated using fragment-based methods.

Research Findings from Analogues

- FAK Activation : M64 and its hydrochloride salt (M64HCl) demonstrated efficacy in intestinal epithelial protection via FAK activation, suggesting the target compound’s pyrimidine-urea scaffold could be optimized for similar therapeutic outcomes .

- Kinase Selectivity : Urea derivatives in (e.g., compound 3) exhibit analgesic activity, highlighting the scaffold’s versatility. The target’s 2-methoxyphenyl group may confer selectivity for specific kinase isoforms .

- Metabolic Stability: The pyrrolidinyl group in the target compound may improve metabolic stability compared to morpholino-containing analogs (e.g., M64), as saturated rings often resist oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.